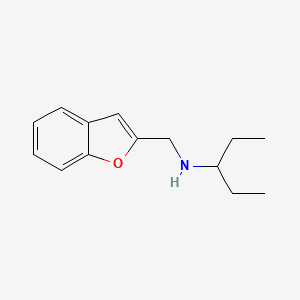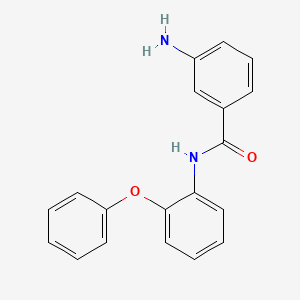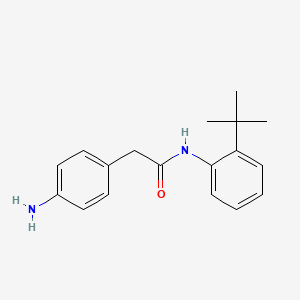![molecular formula C9H14ClNOS B7482575 (2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol](/img/structure/B7482575.png)
(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a chiral center, making it optically active. The presence of a thiophene ring substituted with a chlorine atom adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-aminobutan-1-ol and 5-chlorothiophene-2-carbaldehyde.
Condensation Reaction: The amino group of (2S)-2-aminobutan-1-ol reacts with the aldehyde group of 5-chlorothiophene-2-carbaldehyde under mild acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the thiophene ring or the amino group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of modified thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the effects of chiral amino alcohols on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.
Mécanisme D'action
The mechanism of action of (2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of the amino alcohol moiety allows it to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(5-bromothiophen-2-yl)methylamino]butan-1-ol
- (2S)-2-[(5-methylthiophen-2-yl)methylamino]butan-1-ol
- (2S)-2-[(5-ethylthiophen-2-yl)methylamino]butan-1-ol
Uniqueness
(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol is unique due to the presence of the chlorine atom on the thiophene ring. This substitution can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(2S)-2-[(5-chlorothiophen-2-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNOS/c1-2-7(6-12)11-5-8-3-4-9(10)13-8/h3-4,7,11-12H,2,5-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXGIMJUMVMYGE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7482499.png)

![N-[3-[5-(hydroxymethyl)furan-2-yl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B7482530.png)
![1-[2-(difluoromethoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]methanamine](/img/structure/B7482537.png)

![2-(2-bromo-4,6-dimethylphenoxy)-N-[3-[5-(hydroxymethyl)furan-2-yl]phenyl]acetamide](/img/structure/B7482552.png)


![2,4-dichloro-6-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7482589.png)
![1-(4-bromophenyl)-N-[(6-methoxypyridin-3-yl)methyl]methanamine](/img/structure/B7482593.png)
![1-(3-chlorophenyl)-N-[(6-methoxypyridin-3-yl)methyl]methanamine](/img/structure/B7482599.png)
![N-[(6-methoxypyridin-3-yl)methyl]-1-(4-methylsulfanylphenyl)methanamine](/img/structure/B7482602.png)

![1-pyridin-4-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7482613.png)
